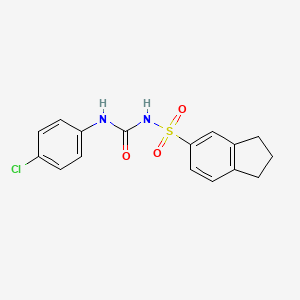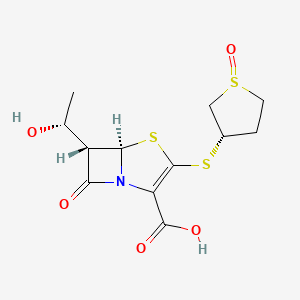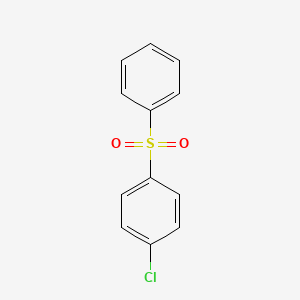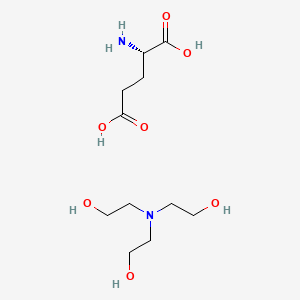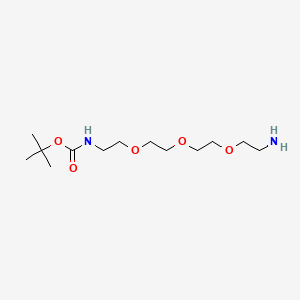
t-Boc-N-Amido-PEG3-Amine
Vue d'ensemble
Description
“tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the molecular formula C13H28N2O5 . It is also known by other names such as Amino-PEG3-NHBoc, boc-n-amido-peg3-amine, BocNH-PEG3-CH2CH2NH2, and boc-nh-peg3-nh2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H28N2O5 . The average mass is 292.372 Da and the monoisotopic mass is 292.199829 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.38 . It is a liquid at room temperature . The storage temperature is between 2-8°C and it should be kept in a dark place under an inert atmosphere .Applications De Recherche Scientifique
Revêtements fonctionnels
Ce composé est également utilisé dans le développement de revêtements fonctionnels modifiés au polyéthylène glycol qui ont diverses applications, y compris les surfaces anti-salissures et les revêtements biocompatibles.
Chaque application utilise les propriétés uniques du t-Boc-N-Amido-PEG3-Amine, telles que son groupe amino réactif et son espaceur PEG hydrophile, pour remplir des rôles spécifiques dans la recherche scientifique et le développement .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mécanisme D'action
Target of Action
t-Boc-N-Amido-PEG3-Amine, also known as tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate or Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate, is a PEG linker with an amino group and Boc-protected amino . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . These targets play crucial roles in various biochemical reactions and pathways.
Mode of Action
The amino group of this compound is reactive with its targets. It readily reacts with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability. The Boc group can be deprotected under mild acidic conditions to free the amine , which might influence its ADME properties.
Analyse Biochimique
Biochemical Properties
t-Boc-N-Amido-PEG3-Amine: plays a crucial role in biochemical reactions as a PEG linker. The amino group in this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), forming stable amide bonds . The Boc group can be deprotected under mild acidic conditions to free the amine, making it available for further reactions . This compound interacts with various enzymes and proteins, facilitating the formation of conjugates and enhancing solubility in aqueous environments .
Cellular Effects
This compound: influences various cellular processes by enhancing the solubility and stability of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules into cells . The hydrophilic nature of the PEG spacer allows for better interaction with cellular components, leading to improved cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of This compound involves its ability to form stable amide bonds with carboxylic acids and activated esters . The Boc-protected amino group can be deprotected to free the amine, which then interacts with various biomolecules. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, This compound exhibits stability under standard storage conditions, typically at -20°C . Over time, the compound maintains its reactivity and solubility, making it suitable for long-term studies. Degradation of the Boc group under mild acidic conditions allows for controlled release of the free amine, which can be monitored over time .
Dosage Effects in Animal Models
The effects of This compound in animal models vary with dosage. At lower doses, the compound enhances the solubility and stability of bioactive molecules without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound: is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound can affect metabolic flux and metabolite levels by facilitating the formation of stable conjugates with biomolecules . The hydrophilic PEG spacer enhances solubility, allowing for better interaction with metabolic enzymes .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . This property enhances the delivery of bioactive molecules to target sites within the cell .
Subcellular Localization
This compound: exhibits specific subcellular localization due to its hydrophilic nature and ability to form stable conjugates with biomolecules . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBLDPRUBNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440866 | |
| Record name | tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101187-40-0 | |
| Record name | 1,1-Dimethylethyl 13-amino-5,8,11-trioxa-2-azatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101187-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)



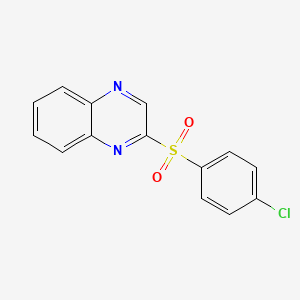
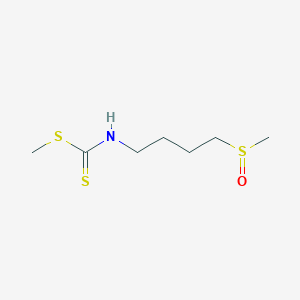
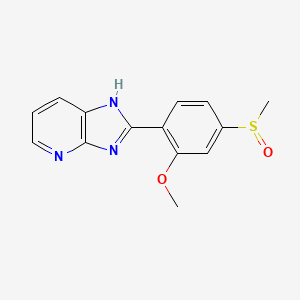
![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)
